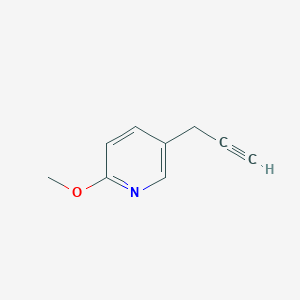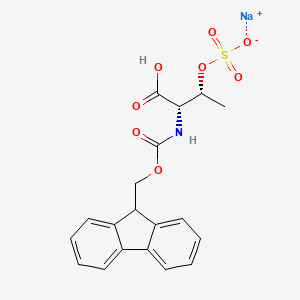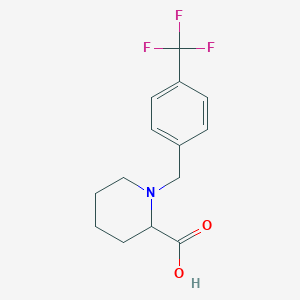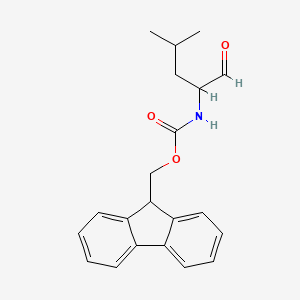
Propanimidic acid, 2,2-dimethyl-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanimidic acid, 2,2-dimethyl-, hydrazide is a chemical compound with the molecular formula C5H13N3. It is characterized by its unique molecular structure, which includes a hydrazide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanimidic acid, 2,2-dimethyl-, hydrazide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanimidic acid with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Propanimidic acid, 2,2-dimethyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
Applications De Recherche Scientifique
Propanimidic acid, 2,2-dimethyl-, hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanimidic acid, 2,2-dimethyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyl Hydrazides: These compounds share the hydrazide functional group and exhibit similar reactivity.
Hydrazine Derivatives: Compounds containing the hydrazine moiety are structurally related and may have comparable properties.
Uniqueness
Propanimidic acid, 2,2-dimethyl-, hydrazide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C5H13N3 |
|---|---|
Poids moléculaire |
115.18 g/mol |
Nom IUPAC |
N'-amino-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H13N3/c1-5(2,3)4(6)8-7/h7H2,1-3H3,(H2,6,8) |
Clé InChI |
AWARBCCMZMWCIV-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)/C(=N/N)/N |
SMILES canonique |
CC(C)(C)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)





![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)

![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)


